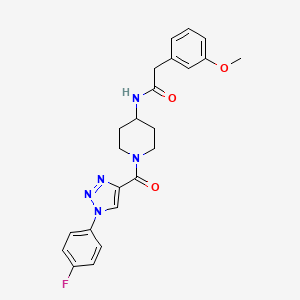

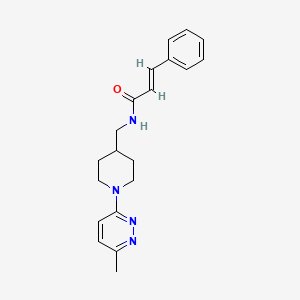

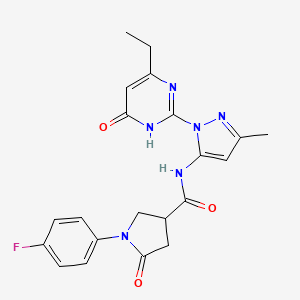

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that exhibit a range of thermal, electronic, and optical properties due to their unique structural features, including sulfonyl and trifluoromethyl groups. These characteristics make them of interest for materials science, catalysis, and organic synthesis applications.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including nucleophilic substitutions, demethylation, and catalytic reduction processes. For instance, polyetherimides with low dielectric properties have been synthesized from precursors undergoing nucleophilic substitutions, demonstrating the intricate steps required for such molecular architectures (Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their properties and applications. For example, the introduction of tert-butyl and trifluoromethyl groups can significantly impact the molecule's solubility, thermal stability, and electronic properties. X-ray crystallography and DFT analyses are common techniques used to elucidate the molecular structure and understand intramolecular interactions (Çolak et al., 2021).

Chemical Reactions and Properties

Compounds like the one can undergo a variety of chemical reactions, including cycloadditions, olefinations, and nucleophilic substitutions. These reactions often exploit the unique reactivity of the sulfonyl and amino groups, leading to highly functionalized products (Alonso et al., 2005).

Physical Properties Analysis

The physical properties, such as glass transition temperature, decomposition temperature, and dielectric constant, are directly influenced by the molecular structure. The presence of tert-butyl and trifluoromethyl groups contributes to the low dielectric constant and high thermal stability of these compounds (Yang et al., 2005).

Chemical Properties Analysis

Chemical properties, including reactivity towards various organic transformations and stability under different conditions, are key for the application of these molecules in synthetic chemistry. For example, the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents highlights the innovative applications of sulfonyl-containing compounds in organic synthesis (Guinchard et al., 2005).

Scientific Research Applications

Synthesis and Characterization of Compounds

This compound and its derivatives have been studied for their potential as antimicrobial agents. The synthesis and characterization of related substituted phenyl azetidines, including their antimicrobial activity, have been explored (Doraswamy & Ramana, 2013).

Low Dielectric Materials

Derivatives of this compound have been used to develop low dielectric polyetherimides. These materials exhibit moderate-to-high thermal properties and excellent dielectric properties, making them suitable for various industrial applications (Chen et al., 2017).

Regioselective Deprotection and Acylation

The compound has been studied for its role in the synthesis of penta-N-protected polyamides, demonstrating its utility in complex organic synthesis processes (Pak & Hesse, 1998).

Reaction with Organolithium Reagents

Research has been conducted on the reaction of related arylsulfonyl compounds with excess organolithium reagents, which is crucial for understanding the chemical behavior of these compounds (Stoyanovich et al., 1973).

Potential Anti-malarial Agents

Some derivatives have shown potential as anti-malarial agents. Their structures and biological activities have been a subject of research (Cunico et al., 2009).

Synthesis of Amino Acid Derivatives

The compound has also been used in the synthesis of amino acid derivatives, particularly threonine and allo-threonine analogs (Sting & Seebach, 1996).

Pharmaceutical Research

In pharmaceutical research, related compounds have been synthesized and evaluated for their potential medicinal applications. This includes the exploration of novel nonproteinogenic amino acids (Monteiro et al., 2010).

properties

IUPAC Name |

(E)-2-(4-tert-butylphenyl)sulfonyl-3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F6N2O3S/c1-19(2,3)14-6-10-17(11-7-14)34(32,33)18(12-29)13-30-16-8-4-15(5-9-16)20(31,21(23,24)25)22(26,27)28/h4-11,13,30-31H,1-3H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALYQAKSTYQXKQ-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)